5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the compound , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide” is characterized by the presence of a thiophene ring, a common feature in many heterocyclic compounds . Thiophene is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, the condensation reactions mentioned earlier are significant synthetic methods for thiophene derivatives .
Scientific Research Applications
Synthesis and Structural Studies
- Various studies have synthesized and characterized compounds similar to 5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, focusing on their structure, reactivity, and synthesis methods. For instance, the synthesis and characterization of sulfonamide compounds, including thiophene derivatives, have been a subject of interest due to their potential applications in material science and pharmaceuticals. Studies have reported the synthesis of these compounds using various chemical reactions and have characterized them using techniques like FT-IR, NMR, and mass spectrometry, revealing the potential of these compounds in various biological and chemical applications (Sarvaiya, Gulati, & Patel, 2019), (Peng-yun, 2013), (Rozentsveig et al., 2013), (Christov & Ivanov, 2002).
Biological Activities and Applications
- The antimicrobial and anticancer activities of sulfonamide derivatives, including those structurally related to 5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, have been extensively studied. These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic effects against different cancer cell lines. The bioactivities of these compounds have been attributed to their structural features, and they have been considered for further development and application in medical and pharmaceutical fields (Hussein, 2018), (Wardkhan et al., 2008), (Canale et al., 2016), (Arsenyan et al., 2016), (Noreen et al., 2017).
Molecular Docking and Quantum Chemical Studies
- Molecular docking and quantum chemical studies have been performed on sulfonamide derivatives to understand their interaction with biological targets and their electronic properties. These studies provide insights into the potential of these compounds as therapeutic agents by evaluating their binding affinities and studying their electronic structure and stability. These insights are crucial for the design and development of new drugs and materials (Hussein, 2018), (Riyadh et al., 2018).
Future Directions
Thiophene and its derivatives, including “5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-8-10-18(24-15)25(22,23)19-14-7-9-16(13(2)12-14)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPMDLVVFYPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
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